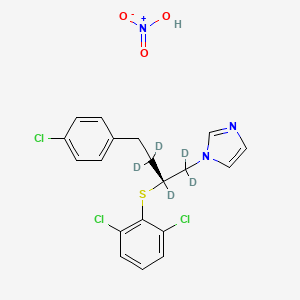

rac Butoconazole-d5 Nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

rac Butoconazole-d5 Nitrate: is a deuterated form of butoconazole nitrate, an imidazole derivative with antifungal properties. It is primarily used in research settings, particularly in proteomics and pharmacokinetics studies . The compound has a molecular formula of C19H13D5Cl3N3O3S and a molecular weight of 479.82 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac Butoconazole-d5 Nitrate involves the synthesis of its intermediate, 1-chloro-4-(4-chlorophenyl)-2-butanol. This intermediate is prepared by reacting a compound of formula III with magnesium to form a Grignard reagent, which is then reacted with a compound of formula IV . The reaction typically takes place in non-protonic solvents at controlled temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: rac Butoconazole-d5 Nitrate undergoes various chemical reactions, including:

Oxidation: Conversion of the imidazole ring to its corresponding oxide.

Reduction: Reduction of the nitro group to an amine.

Substitution: Halogenation or alkylation of the imidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Alkyl halides or halogenating agents like N-bromosuccinimide.

Major Products:

Oxidation: Imidazole N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

rac Butoconazole-d5 Nitrate is used in various scientific research applications, including:

Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and pathways.

Biology: In proteomics research to study protein interactions and functions.

Medicine: In pharmacokinetics studies to understand the absorption, distribution, metabolism, and excretion of butoconazole.

Industry: As a reference standard in analytical chemistry for quality control and method validation

Mechanism of Action

The antifungal action of rac Butoconazole-d5 Nitrate is presumed to be similar to other imidazole derivatives. It inhibits the conversion of lanosterol to ergosterol by targeting the enzyme cytochrome P450 14α-demethylase . This inhibition alters the fungal cell membrane’s lipid composition, leading to increased permeability and ultimately causing osmotic disruption or growth inhibition of the fungal cell .

Comparison with Similar Compounds

- Clotrimazole

- Miconazole

- Ketoconazole

- Econazole

Comparison: rac Butoconazole-d5 Nitrate is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications. Compared to other imidazole derivatives, it offers similar antifungal properties but with the added benefit of being a stable isotope-labeled compound .

Properties

Molecular Formula |

C19H18Cl3N3O3S |

|---|---|

Molecular Weight |

479.8 g/mol |

IUPAC Name |

1-[(2R)-4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid |

InChI |

InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m1./s1/i9D2,12D2,16D; |

InChI Key |

ZHPWRQIPPNZNML-LNBOASAOSA-N |

Isomeric SMILES |

[2H][C@@](C([2H])([2H])CC1=CC=C(C=C1)Cl)(C([2H])([2H])N2C=CN=C2)SC3=C(C=CC=C3Cl)Cl.[N+](=O)(O)[O-] |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.